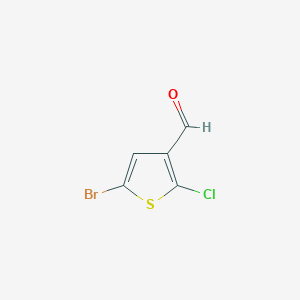

5-Bromo-2-chlorothiophene-3-carbaldehyde

Description

Significance of Thiophene (B33073) Derivatives in Heterocyclic Chemistry Research

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are cornerstones of heterocyclic chemistry. aaronchem.combldpharm.com These compounds are not merely academic curiosities; they are integral components in a vast array of functional materials and biologically active molecules. chem-space.comsigmaaldrich.com The thiophene ring is often considered a bioisostere of the benzene (B151609) ring, meaning it can frequently replace a benzene ring in pharmaceutical compounds without a loss of biological activity. aaronchem.comthegoodscentscompany.com This has been successfully demonstrated in drugs like the NSAID lornoxicam, a thiophene analog of piroxicam. aaronchem.com

Thiophene derivatives are recognized for their broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic activities. chem-space.comsigmaaldrich.com This has made them indispensable scaffolds for medicinal chemists in the discovery of new therapeutic agents. sigmaaldrich.comacmec.com.cn Beyond medicine, their unique electronic properties make them crucial building blocks for organic semiconductors, polymers, and dyes. beilstein-journals.org

Role of Halogen and Aldehyde Functional Groups in Thiophene Scaffolds

The synthetic versatility of the thiophene ring is greatly enhanced by the introduction of functional groups, particularly halogens and aldehydes.

The presence of halogen atoms (such as bromine and chlorine) on the thiophene scaffold is of paramount importance for constructing more complex molecules. Halogenated thiophenes are key substrates in a multitude of cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. researchgate.netchemicalbook.com The type of halogen influences the reactivity of the compound; for instance, in nickel-catalyzed polymerizations, brominated thiophenes often allow for a more controlled reaction compared to their chlorinated counterparts. chemicalbook.com This differential reactivity between a C-Br bond and a C-Cl bond is a critical tool for synthetic chemists, enabling selective, stepwise functionalization at different positions on the thiophene ring.

The aldehyde functional group (-CHO) is one of the most versatile moieties in organic synthesis. Its electrophilic carbon atom readily undergoes nucleophilic attack, making it a gateway for numerous chemical transformations. Aldehydes on a thiophene ring can be:

Oxidized to form a thiophenecarboxylic acid. chemicalbook.com

Reduced to a primary alcohol.

Converted into alkenes via reactions like the Wittig olefination.

Used in condensation reactions with amines to form Schiff bases, which are themselves valuable intermediates.

This dual functionality—a reactive handle for cross-coupling and a site for diverse carbonyl chemistry—makes halogenated thiophene carbaldehydes exceptionally valuable intermediates.

Contextual Overview of 5-Bromo-2-chlorothiophene-3-carbaldehyde as a Synthetic Target

This compound is a trifunctionalized heterocyclic compound that serves as a specialized building block in organic synthesis. bldpharm.com Its structure is notable for the precise and distinct placement of three different functional groups: a bromine atom at position 5, a chlorine atom at position 2, and a carbaldehyde group at position 3.

This specific arrangement makes it a highly valuable synthetic intermediate. The differing reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective chemistry. Typically, the C-Br bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more stable C-Cl bond. This allows a synthetic chemist to first perform a reaction at the 5-position (e.g., a Suzuki coupling to add an aryl group) while leaving the chlorine atom at the 2-position intact for a subsequent, different chemical transformation. The aldehyde at the 3-position provides a third, independent reaction site for further molecular elaboration. The compound is commercially available, underscoring its utility as a ready-to-use reagent for constructing complex, multi-substituted thiophene-based molecules. aaronchem.comchem-space.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 120759-16-2 | aaronchem.combldpharm.com |

| Molecular Formula | C₅H₂BrClOS | aaronchem.combldpharm.com |

| Molecular Weight | 225.49 g/mol | bldpharm.com |

| MDL Number | MFCD24386913 | aaronchem.combldpharm.com |

| SMILES | O=Cc1c(Cl)sc(Br)c1 | bldpharm.com |

Research Scope and Objectives Pertaining to this compound

The primary objective of this article is to present a focused analysis of this compound. The scope is centered exclusively on its chemical identity and its role as a precursor in organic synthesis. This involves an examination of its constituent functional groups and a discussion of their established reactivity within the context of the thiophene framework. The article aims to highlight the synthetic potential unlocked by the compound's unique trifunctional nature, which enables regioselective, multi-step synthetic strategies for creating novel and complex thiophene derivatives for research and development in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chlorothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClOS/c6-4-1-3(2-8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYESNBLXILKHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504409 | |

| Record name | 5-Bromo-2-chlorothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120759-16-2 | |

| Record name | 5-Bromo-2-chlorothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Pathways of 5 Bromo 2 Chlorothiophene 3 Carbaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group at the C3 position is a versatile handle for a range of chemical modifications, including reduction, oxidation, and carbon-carbon bond-forming reactions through condensation and nucleophilic addition.

The aldehyde functional group can be readily transformed into a primary alcohol or a carboxylic acid, providing access to different classes of thiophene (B33073) derivatives.

Reduction: The reduction of the aldehyde in 5-Bromo-2-chlorothiophene-3-carbaldehyde to its corresponding primary alcohol, (5-Bromo-2-chlorothiophen-3-yl)methanol, is a documented transformation. achemblock.combldpharm.com This conversion is typically achieved using standard reducing agents. Mild hydride reagents like sodium borohydride (B1222165) (NaBH₄) are generally effective for the selective reduction of aldehydes in the presence of other functional groups. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed. researchgate.net

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, yielding 5-bromo-2-chlorothiophene-3-carboxylic acid. While direct oxidation of the title compound is not extensively documented in dedicated studies, the oxidation of structurally similar thiophene aldehydes is well-established. For instance, the oxidation of 5-chlorothiophene-2-carboxaldehyde to 5-chlorothiophene-2-carboxylic acid has been achieved using reagents like chlorine in a sodium hydroxide (B78521) solution or sodium chlorite. chemicalbook.comgoogle.com Similarly, Jones reagent has been used to oxidize 5-bromothiophene-2-carbaldehyde (B154028) to the corresponding carboxylic acid. rsc.org These precedents suggest that standard oxidizing agents can effectively convert the formyl group of this compound into a carboxyl group.

Table 1: Representative Reagents for Aldehyde Transformations

| Transformation | Reagent Class | Specific Example(s) | Expected Product |

| Reduction | Hydride Reducing Agent | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | (5-Bromo-2-chlorothiophen-3-yl)methanol |

| Oxidation | Strong Oxidizing Agent | Jones Reagent (CrO₃/H₂SO₄), Sodium Chlorite (NaClO₂) | 5-Bromo-2-chlorothiophene-3-carboxylic acid |

The electrophilic carbon of the aldehyde group readily participates in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen double bonds.

Imine Formation: The reaction of the aldehyde with primary amines is a fundamental transformation that yields imines, also known as Schiff bases. researchgate.net This condensation reaction is typically catalyzed by an acid and involves the elimination of a water molecule. The resulting C=N double bond in the imine product can serve as a component in the synthesis of more complex heterocyclic systems or be further reduced to form secondary amines.

Wittig and Knoevenagel Reactions: The aldehyde is also a suitable substrate for classic olefination reactions. The Wittig reaction, involving the use of phosphorus ylides (generated from triphenylphosphine (B44618) and an alkyl halide), can convert the carbonyl group into an alkene. sciepub.com Similarly, the Knoevenagel condensation involves the reaction of the aldehyde with active methylene (B1212753) compounds (e.g., malononitrile, diethyl malonate) in the presence of a weak base to form a new carbon-carbon double bond. nih.gov These reactions are powerful tools for extending the carbon framework of the thiophene ring.

The polarized carbon-oxygen double bond of the aldehyde is susceptible to attack by a variety of nucleophiles, most notably organometallic reagents.

Cross-Coupling Strategies Employing Halogen Atoms

The presence of two different halogen atoms on the thiophene ring allows for selective functionalization through palladium- or nickel-catalyzed cross-coupling reactions. The difference in reactivity between the C-Br and C-Cl bonds (C-Br is generally more reactive in oxidative addition) is the key to this selectivity. researchgate.netresearchgate.net

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex. rsc.org In the case of this compound, the reaction can be directed to occur selectively at the more reactive C5-Br bond. researchgate.netnih.gov

Studies on similar dihalogenated heterocycles have established that selective Suzuki coupling at the bromine position is highly efficient. researchgate.netresearchgate.net The reaction of this compound with various aryl or heteroaryl boronic acids, in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate or potassium phosphate, is expected to yield the corresponding 5-aryl-2-chlorothiophene-3-carbaldehyde derivatives. nih.govtubitak.gov.tr The less reactive C-Cl bond typically remains intact under these conditions, allowing for subsequent, different coupling reactions if desired.

Table 2: Typical Conditions for Selective Suzuki-Miyaura Coupling at C5**

| Component | Example | Purpose |

| Substrate | This compound | Electrophilic partner |

| Coupling Partner | Arylboronic acid (e.g., Phenylboronic acid) | Nucleophilic partner |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates catalytic cycle |

| Base | Potassium Phosphate (K₃PO₄), Potassium Carbonate (K₂CO₃) | Activates boronic acid |

| Solvent | 1,4-Dioxane/Water, Toluene | Reaction medium |

| Temperature | 90-100 °C | To drive the reaction |

The Kumada-Tamao-Corriu (or simply Kumada) coupling is another powerful C-C bond-forming reaction that utilizes a Grignard reagent as the organometallic nucleophile and a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction was one of the first cross-coupling methods developed and is particularly useful for synthesizing biaryls and polythiophenes. wikipedia.org

Similar to the Suzuki reaction, the Kumada coupling is expected to proceed selectively at the C5-Br bond of this compound due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in the crucial oxidative addition step of the catalytic cycle. youtube.com By reacting the substrate with a suitable Grignard reagent (e.g., Phenylmagnesium bromide) in the presence of a catalyst like Ni(dppp)Cl₂ (dichloro[1,3-bis(diphenylphosphino)propane]nickel(II)), the bromine atom can be selectively replaced with the organic group from the Grignard reagent. This method offers an alternative to the Suzuki coupling, particularly when the desired Grignard reagent is more readily available than the corresponding boronic acid. However, the high reactivity of Grignard reagents necessitates careful substrate consideration, as they are less tolerant of acidic protons and certain electrophilic functional groups, including aldehydes, as mentioned previously.

Heck and Sonogashira Coupling with Halogenated Thiophenes

Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds on aryl halides, including halogenated thiophenes. wikipedia.orgyoutube.com These reactions are fundamental in synthesizing more complex molecules from simpler precursors.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.org The reaction is typically catalyzed by palladium complexes, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a base like triethylamine. wikipedia.orgdiva-portal.org For halogenated thiophenes, this reaction enables the introduction of vinyl groups. For instance, the Heck reaction of 3-bromothiophene (B43185) with various alkenes proceeds efficiently, demonstrating the utility of this method for functionalizing brominated thiophene rings. thieme-connect.de

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, employing a palladium catalyst and typically a copper(I) co-catalyst in an amine base. wikipedia.orgorganic-chemistry.org This reaction is highly effective for creating C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes. libretexts.org The Sonogashira coupling has been successfully applied to various bromo-substituted heterocycles. nih.govresearchgate.net While anhydrous and anaerobic conditions were traditionally required, newer protocols have been developed that operate under milder conditions, sometimes even in aqueous media or without the copper co-catalyst. wikipedia.orgorganic-chemistry.org The reaction's utility extends to complex syntheses in medicinal chemistry and materials science. nih.gov

Reactivity and Selectivity of Bromine versus Chlorine in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > Cl > F. This differential reactivity is a cornerstone of selective synthesis, particularly for di-halogenated substrates like this compound. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in the key oxidative addition step of the catalytic cycle. mdpi.com

This reactivity difference allows for chemoselective functionalization. It is possible to selectively perform a cross-coupling reaction at the more reactive C-Br bond at the 5-position of the thiophene ring while leaving the C-Cl bond at the 2-position intact. mdpi.comnih.gov Studies on the closely related 2-bromo-5-chlorothiophene (B1265590) have demonstrated that Suzuki-Miyaura coupling can be performed selectively at the bromine-substituted position using a palladium catalyst at moderate temperatures (e.g., 90 °C). mdpi.comresearchgate.net To achieve a subsequent coupling at the less reactive chlorine-substituted position, more forcing conditions, such as a higher temperature (e.g., 110 °C), are required. mdpi.com This selectivity provides a strategic advantage for the stepwise synthesis of unsymmetrically substituted 2,5-diarylthiophenes. mdpi.comresearchgate.net

Functional Group Interconversions on the Thiophene Ring System

Modifications at the Bromine-Substituted Position

The bromine atom at the 5-position is the most reactive site for palladium-catalyzed cross-coupling reactions. This allows for a variety of functional groups to be introduced selectively at this position.

Suzuki-Miyaura Coupling: This reaction uses aryl or vinyl boronic acids to introduce corresponding aryl or vinyl groups. For 2-bromo-5-chlorothiophene, selective mono-arylation at the bromine position is achieved in high yields. mdpi.comresearchgate.net

| Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Product | Ref |

| Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 2-Aryl-5-chlorothiophene | mdpi.com |

Sonogashira Coupling: Terminal alkynes can be coupled at the C-Br position to yield 5-alkynyl-2-chlorothiophene derivatives. This reaction typically uses a palladium catalyst with a copper(I) co-catalyst. wikipedia.orglibretexts.org

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Product | Ref |

| Terminal Alkyne | Pd catalyst / Cu(I) | Amine | Various | RT - 65 | 5-Alkynyl-2-chlorothiophene | wikipedia.org |

Heck Coupling: Alkenes can be introduced at the 5-position via Heck coupling, providing access to vinyl-substituted thiophenes. wikipedia.orgthieme-connect.de

| Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Product | Ref |

| Alkene | Pd(OAc)₂ | Et₃N | DMF | ~100 | 5-Vinyl-2-chlorothiophene | wikipedia.org |

Reactions at the Chlorine-Substituted Position

The chlorine atom at the 2-position is less reactive than the bromine at the 5-position. However, it can still undergo cross-coupling reactions under more rigorous conditions. This reactivity allows for a second functionalization step after the bromine has been selectively reacted. For example, after a Suzuki coupling at the C-Br bond, a second Suzuki coupling can be performed at the C-Cl bond by increasing the reaction temperature, leading to the formation of 2,5-diarylthiophenes. mdpi.com

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Product | Ref |

| 2-Aryl-5-chlorothiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 110 | 2,5-Diarylthiophene | mdpi.com |

The development of specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), has improved the efficiency of cross-coupling reactions involving less reactive aryl chlorides. organic-chemistry.org

Selective Reactions at the Thiophene Sulfur Atom (if applicable)

While reactions on the substituent groups are more common, the sulfur atom of the thiophene ring can also participate in chemical transformations, most notably oxidation. The oxidation of thiophenes can lead to thiophene-S-oxides or thiophene-S,S-dioxides. researchgate.net

The formation of a thiophene-S-oxide from a substituted thiophene can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net It has been noted that in some cases, the reaction can be controlled to favor the formation of the S-oxide (monoxide) over the S,S-dioxide. For instance, the presence of an acid can complex with the S-oxide as it forms, which withdraws electron density from the sulfur and hinders further oxidation. semanticscholar.org Thiophene-S-oxides are not aromatic and behave as cyclic dienes, readily participating in [4+2] cycloaddition reactions. semanticscholar.org This reactivity offers a pathway to transform the thiophene ring into other carbocyclic systems. However, whether this oxidation would be selective in the presence of an aldehyde group on the starting material requires specific investigation, as the aldehyde could also be susceptible to oxidation.

Recent studies on the atmospheric oxidation of thiophene have shown the formation of organosulfates and sulfonates, indicating that the sulfur atom is susceptible to oxidative processes. nih.govnih.gov

Applications of 5 Bromo 2 Chlorothiophene 3 Carbaldehyde As a Key Synthetic Intermediate

Construction of Complex Heterocyclic Systems

The unique arrangement of functional groups in 5-Bromo-2-chlorothiophene-3-carbaldehyde makes it an ideal starting material for synthesizing intricate heterocyclic structures. The aldehyde offers a site for condensation and derivatization, while the bromo and chloro substituents provide handles for cross-coupling reactions, enabling the regioselective introduction of new carbon-carbon bonds.

The presence of both bromine and chlorine atoms on the thiophene (B33073) ring is pivotal for the regioselective synthesis of polysubstituted thiophenes. The greater reactivity of the bromo group compared to the chloro group in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allows for sequential functionalization. nih.govresearchgate.net This difference in reactivity enables the selective replacement of the bromine atom first, leaving the chlorine atom available for a subsequent coupling reaction under different conditions. researchgate.net This stepwise approach is a powerful strategy for creating thiophenes with multiple, different substituents in a controlled manner. nih.gov

Common cross-coupling reactions utilized for this purpose include:

Suzuki-Miyaura Coupling: This reaction pairs the halo-thiophene with an organoboron compound (like an arylboronic acid) to form a new carbon-carbon bond. harvard.edumdpi.comtubitak.gov.tr It is a widely used method for synthesizing aryl-substituted thiophenes due to its mild reaction conditions and tolerance of various functional groups. researchgate.netmdpi.com

Sonogashira Coupling: This reaction involves the coupling of the halo-thiophene with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govorganic-chemistry.org It is a vital tool for creating C(sp)-C(sp²) bonds, which are essential for extending conjugation in molecular systems. nih.govresearchgate.net

The aldehyde group can be further modified through reactions like Knoevenagel condensation, which involves reacting the aldehyde with an active methylene (B1212753) compound to form a new carbon-carbon double bond. nih.gov This adds another layer of synthetic versatility, allowing for the introduction of a wide range of functional groups.

Table 1: Key Reactions for the Synthesis of Polysubstituted Thiophenes

| Reaction Type | Description | Key Reagents | Potential Product Type |

| Suzuki-Miyaura Coupling | Forms a C-C bond between the thiophene ring (at the position of the halogen) and an aryl or vinyl group. harvard.edu | Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) mdpi.com | Aryl-substituted thiophenes mdpi.com |

| Sonogashira Coupling | Forms a C-C bond between the thiophene ring and an alkyne. organic-chemistry.org | Terminal alkyne, Palladium catalyst, Copper(I) co-catalyst, Amine base organic-chemistry.orgresearchgate.net | Alkynyl-substituted thiophenes |

| Knoevenagel Condensation | Forms a C=C bond by reacting the aldehyde with an active methylene compound. nih.gov | Active methylene compound (e.g., malononitrile), Base (e.g., piperidine) nih.gov | α,β-Unsaturated carbonyl compounds |

This compound is a valuable precursor for synthesizing fused heterocyclic systems, particularly thieno[3,2-b]thiophenes. These fused systems are of significant interest due to their electronic properties and applications in materials science. nih.govmdpi.com The synthesis often involves intramolecular cyclization reactions. For instance, the aldehyde and one of the halogen atoms can participate in a sequence of reactions to build the second thiophene ring.

A common strategy involves first using the aldehyde in a condensation or addition reaction, followed by an intramolecular cyclization that utilizes the adjacent halogen atom. For example, a Knoevenagel condensation of the aldehyde followed by a subsequent intramolecular reaction could lead to the formation of a new ring. Alternatively, the aldehyde can be converted into another functional group that then participates in the cyclization. The synthesis of thieno[3,2-b]thiophenes often starts from substituted thiophenes, and the functional handles on this compound make it a suitable candidate for such transformations. mdpi.comresearchgate.netrsc.org

Development of Conjugated Materials and Polymers

The structure of this compound is well-suited for the synthesis of conjugated materials, which are characterized by alternating single and double bonds. These materials often exhibit interesting electronic and optical properties.

Thiophene-based polymers, such as polythiophenes, are extensively studied for their use as organic semiconductors. rsc.org this compound can serve as a functional monomer in the synthesis of these polymers. The two halogen atoms provide reactive sites for polymerization through cross-coupling reactions. For example, polymerization can be achieved via Suzuki or Stille coupling reactions, where the monomer units are linked together to form a long polymer chain. nih.gov The resulting polymers can be designed to have specific electronic properties, making them suitable for applications in organic field-effect transistors (OFETs) and other electronic devices. The aldehyde group can be retained in the polymer for post-polymerization modification or can be transformed prior to polymerization to influence the polymer's final properties. The use of chloro-substituted thiophene monomers is noted in the synthesis of polymer semiconductors for applications in organic solar cells. ossila.com

The compound is a valuable precursor for creating novel organic materials for optoelectronics. The combination of the electron-withdrawing aldehyde group and the polarizable halogen atoms on the electron-rich thiophene ring creates a molecular scaffold that can be elaborated into D-π-A (donor-pi-acceptor) structures. rsc.org By selectively reacting the bromo and chloro groups through cross-coupling reactions, various donor or acceptor units can be attached to the thiophene core. nih.gov The aldehyde can also be modified to tune the electronic properties. These tailored molecules are investigated for their potential in applications such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), where control over the molecular energy levels and absorption/emission properties is crucial.

Precursor for Advanced Chemical Entities in Research

Beyond the specific applications in heterocyclic synthesis and materials science, this compound is a versatile building block for accessing a wide range of advanced chemical entities for research purposes. Its trifunctional nature allows for complex, multi-step syntheses where each functional group can be addressed in a planned sequence. This enables the creation of highly functionalized and structurally complex target molecules that would be difficult to access through other means. Researchers utilize this compound to construct novel molecular architectures for exploring new chemical space and developing compounds with potential applications in various fields of chemical research.

Role in Agrochemicals Research

While direct applications of this compound in commercial agrochemical products are not extensively documented in public literature, its importance lies in its role as a precursor to classes of compounds with established agricultural use. Specifically, it is an intermediate for synthesizing thieno[2,3-d]pyrimidines and thienopyridines, which are heterocyclic systems recognized for their diverse bioactivities. igi-global.com

Research has shown that thienopyrimidine derivatives can be developed for use as plant growth regulators, herbicides, pesticides, and insecticides. indexcopernicus.comresearchgate.net These compounds can inhibit various enzymes in weeds and insects, providing a mechanism for crop protection. indexcopernicus.comresearchgate.net For instance, certain thienopyrimidines have been screened for their ability to regulate photosynthesis and growth in wheat. indexcopernicus.com Similarly, patents have been filed for thienopyridine derivatives specifically for their insecticidal and acaricidal properties. google.com

The synthesis of these complex fused-ring systems often begins with a highly functionalized thiophene ring. This compound provides the necessary chemical handles—the aldehyde and halogen sites—to construct the adjoining pyrimidine (B1678525) or pyridine (B92270) ring, making it a key starting material for research and development in this area.

Table 1: Role of Thiophene Intermediates in Synthesizing Agrochemically Active Scaffolds

| Target Heterocyclic System | Potential Agrochemical Application | Role of Functionalized Thiophene Precursor | Supporting Sources |

| Thienopyrimidines | Herbicides, Pesticides, Fungicides, Plant Growth Regulators | Provides the foundational thiophene ring for subsequent annulation to form the fused pyrimidine structure. | igi-global.com, indexcopernicus.com, researchgate.net |

| Thienopyridines | Insecticides, Acaricides | Serves as the starting scaffold onto which the pyridine ring is constructed. | google.com |

Use in Synthetic Pathways for Medicinal Chemistry Research (as building blocks, not biological activity)

In medicinal chemistry, this compound is highly valued as a versatile building block for constructing larger, more complex heterocyclic structures. bldpharm.com Its utility stems from the differential reactivity of its functional groups. The aldehyde group at the 3-position is a prime site for condensation and cyclization reactions, while the halogen atoms at the 2- and 5-positions are ideal handles for metal-catalyzed cross-coupling reactions.

This compound is a key starting material for the synthesis of thieno-fused heterocycles such as thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines. igi-global.commdpi.com These scaffolds are structural analogs of purines and are prevalent in many biologically active compounds, forming the core of various therapeutic agents. researchgate.netresearchgate.net For example, the synthesis of substituted thieno[2,3-d]pyrimidinones can be achieved by reacting 2-aminothiophene precursors with various reagents; these necessary 2-aminothiophenes can themselves be prepared from thiophene carbaldehydes through multi-step reactions like the Gewald reaction. mdpi.com

The synthetic pathways often involve an initial reaction at the aldehyde function, such as a Knoevenagel condensation with an active methylene compound, followed by an intramolecular cyclization that incorporates one of the adjacent ring carbons. The bromine atom can then be used in a subsequent step, for example, a Suzuki or Stille coupling, to introduce further molecular diversity by forming a new carbon-carbon bond. This stepwise approach allows for the controlled and systematic construction of targeted molecules for screening in drug discovery programs.

Table 2: Key Synthetic Transformations of this compound in Medicinal Chemistry

| Reaction Type | Reagent/Reactant Example | Resulting Structure/Intermediate | Purpose in Synthesis | Supporting Sources |

| Gewald Reaction | Malononitrile, Sulfur | 2-Aminothiophene-3-carbonitrile derivative | Forms a substituted aminothiophene, a key precursor for thienopyrimidines. | mdpi.com |

| Condensation/Cyclization | Active methylene compounds (e.g., cyanoacetamides) | Thieno[2,3-b]pyridine derivative | Builds a fused pyridine ring onto the thiophene core. | igi-global.com |

| Suzuki Coupling | Arylboronic acids | Aryl-substituted chlorothiophene | Introduces aryl groups at the C-5 position by forming a new C-C bond. | beilstein-journals.org |

| Vilsmeier-Haack type reactions | Phosphorus oxychloride/DMF | (Used on parent thiophene) Can introduce the formyl group. | A standard method for formylating thiophene rings. | google.com |

| Lithiation/Formylation | n-Butyllithium, DMF | Can introduce the formyl group at a specific position. | A method for regioselective functionalization. | mdpi.com |

Derivatives as Ligands for Metal Complexes

Derivatives of this compound play a significant role as ligands in the context of metal-catalyzed reactions and the formation of stable coordination complexes.

A primary role is as a substrate that functions as a transient ligand in metal-catalyzed cross-coupling reactions. In Suzuki, Stille, and similar palladium-catalyzed processes, the carbon-bromine bond of the thiophene derivative reacts with a low-valent palladium(0) catalyst. beilstein-journals.org This step, known as oxidative addition, forms an organopalladium(II) complex where the thiophene moiety is formally a ligand on the palladium center. This intermediate is crucial for the subsequent steps of the catalytic cycle that result in the formation of a new carbon-carbon bond. This application is fundamental to building the molecular frameworks discussed in the agrochemical and medicinal chemistry sections. beilstein-journals.orgrsc.org

Furthermore, the core structure can be modified to create stable, isolable ligands for forming metal complexes. For example, the aldehyde group can be converted into an oxime (C=N-OH) or a Schiff base (imine, C=N-R). These derivatives, containing nitrogen and sulfur donor atoms, can act as chelating ligands, binding to various transition metal ions such as copper(II), cobalt(II), nickel(II), and zinc(II). researchgate.net Research on the similar compound 5-bromo-2-fluorobenzaldehyde (B134332) has shown that its oxime derivative readily forms mononuclear complexes with these metals, demonstrating the capacity of such halogenated aromatic aldehydes to generate ligands for coordination chemistry. researchgate.net

Table 3: Interactions of this compound and its Derivatives with Metals

| Interaction Type | Metal Example | Role of Thiophene Derivative | Resulting Complex/Intermediate | Application | Supporting Sources |

| Oxidative Addition | Palladium(0) | Transient Ligand Precursor | Thienyl-Palladium(II)-Halide | Catalytic Cross-Coupling (e.g., Suzuki, Stille) | rsc.org, beilstein-journals.org |

| Coordination | Copper(II), Cobalt(II), Zinc(II) | Stable Chelating Ligand (as oxime derivative) | Mononuclear Metal-Ligand Complex | Formation of stable coordination compounds. | researchgate.net |

Characterization and Spectroscopic Analysis of 5 Bromo 2 Chlorothiophene 3 Carbaldehyde and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

The precise determination of the molecular structure of 5-Bromo-2-chlorothiophene-3-carbaldehyde would rely on a combination of modern spectroscopic methods. These techniques provide detailed information about the compound's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide crucial data on the arrangement of hydrogen and carbon atoms.

In the ¹H NMR spectrum of a related compound, 5-bromo-3-hexylthiophene-2-carbaldehyde, the aldehydic proton (CHO) appears as a singlet at 9.76 ppm, and the thienyl proton also presents as a singlet at 7.46 ppm. rsc.org For this compound, one would expect a single proton signal for the hydrogen atom on the thiophene (B33073) ring and a signal for the aldehyde proton. The chemical shift of the thiophene proton would be influenced by the presence of the bromo and chloro substituents. For comparison, in 2-bromo-5-chlorothiophene (B1265590), the two protons on the thiophene ring appear as an AB quartet, demonstrating the effect of these halogens on the electronic environment. chemicalbook.comnih.gov

The ¹³C NMR spectrum would be expected to show five distinct signals corresponding to the five carbon atoms in the molecule: four in the thiophene ring and one in the aldehyde group. In 5-bromo-3-hexylthiophene-2-carbaldehyde, the aldehydic carbon resonates at 181.90 ppm, while the thiophene ring carbons appear between 122.13 and 143.99 ppm. rsc.org Similar ranges would be anticipated for this compound, with the specific chemical shifts providing insight into the electronic effects of the substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Related Thiophene Carbaldehydes

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 5-Bromo-3-hexylthiophene-2-carbaldehyde | 9.76 (s, 1H, CHO), 7.46 (s, 1H, thienyl), 2.60 (t, 2H), 1.56-1.65 (m, 2H), 1.29-1.37 (m, 6H), 0.90 (t, 3H) | 181.90, 143.99, 142.88, 136.80, 122.13, 31.55, 29.48, 28.80, 22.56, 14.07 | rsc.org |

| 5-Bromothiophene-2-carbaldehyde (B154028) | Data not fully detailed in provided search results. | Data not fully detailed in provided search results. | nih.govchemicalbook.comchemicalbook.com |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, the most characteristic absorption band would be that of the carbonyl (C=O) stretching of the aldehyde group, which typically appears in the region of 1680-1700 cm⁻¹. The spectra of complex derivatives containing a bromo-thiophene aldehyde moiety show strong absorptions in the range of 1660-1703 cm⁻¹, consistent with a conjugated aldehyde. rsc.org Other significant peaks would include C-H stretching and bending vibrations, C=C stretching of the thiophene ring, and C-Br and C-Cl stretching vibrations at lower frequencies. The gas-phase IR spectrum of the related 2-bromo-5-chlorothiophene is available and shows characteristic absorptions for the thiophene ring. nist.gov

Table 2: Key IR Absorption Bands for Related Compounds

| Compound/Derivative Class | Key IR Bands (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Porphyrin derivatives with bromo-thiophene aldehyde | 1660-1703 | C=O stretch (aldehyde) | rsc.org |

| Porphyrin derivatives with bromo-thiophene aldehyde | 2852-2922 | C-H stretch | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₂BrClOS), the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion. The exact mass measurement from high-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental formula. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), bromine, and chlorine atoms, providing further structural information. For instance, the mass spectrum of a complex zinc-porphyrin derivative incorporating a bromo-thiophene aldehyde shows the molecular ion peak with the expected isotopic distribution. rsc.org

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide data on the connectivity and electronic environment of a molecule, X-ray crystallography offers unambiguous proof of its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound.

Although no crystal structure for this compound itself has been reported, studies on related chalcones derived from thiophene-3-carbaldehyde demonstrate the utility of this technique. researchgate.net For example, the crystal structure of 1-(4-bromophenyl)-3-(thiophen-3-yl)prop-1-en-3-one reveals details about its planarity and intermolecular interactions. researchgate.net A crystallographic study of this compound would be invaluable for understanding its solid-state packing, conformational preferences of the aldehyde group relative to the thiophene ring, and any non-covalent interactions involving the halogen atoms and the sulfur atom of the thiophene ring. Such data is crucial for computational modeling and for understanding the structure-property relationships in this class of compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the structural and electronic properties of 5-Bromo-2-chlorothiophene-3-carbaldehyde, which are fundamental to predicting its chemical behavior. While specific computational data for this exact molecule is not extensively available in peer-reviewed literature, valuable insights can be drawn from studies on structurally analogous compounds, such as 2-bromo-5-chlorothiophene (B1265590). The following sections are based on the computational principles and findings from related thiophene (B33073) derivatives.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and electronic properties of molecules. For derivatives of 2-bromo-5-chlorothiophene, DFT calculations have been performed to elucidate their three-dimensional structures and to compare them with experimental data from X-ray diffraction studies. mdpi.com

These theoretical methods are instrumental in obtaining precise data on bond lengths and bond angles, which are essential for understanding the molecule's stability and steric interactions. The optimization of the molecular geometry is carried out to find the lowest energy conformation of the molecule. For instance, in a study on 2-aryl-5-chlorothiophenes derived from 2-bromo-5-chlorothiophene, DFT calculations at the B3LYP/6-31G(d,p) level of theory provided geometric parameters that showed a strong correlation with those obtained from X-ray crystallography. mdpi.com

Table 1: Representative Theoretical Bond Lengths and Angles for a Dihalothiophene Core

| Parameter | Bond | Theoretical Value (Å/°) |

| Bond Length | C-Br | 1.875 |

| C-Cl | 1.732 | |

| C=C | 1.378 | |

| C-S | 1.715 | |

| Bond Angle | C-C-Br | 125.8 |

| C-C-Cl | 124.5 | |

| C-S-C | 92.3 |

Note: The data presented in this table is hypothetical and intended to be representative of values that would be obtained from DFT calculations on a dihalothiophene derivative. Actual values for this compound would require a specific computational study.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in predicting the reactivity of a molecule. scispace.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

In studies of derivatives of 2-bromo-5-chlorothiophene, FMO analysis has been used to understand their electronic transitions and reactivity. mdpi.comnih.gov The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. For a molecule like this compound, the electron-withdrawing nature of the carbaldehyde group, in addition to the halogens, would be expected to lower the energy of the LUMO, enhancing its electrophilic character.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-bromo-5-chlorothiophene | -6.5 | -1.2 | 5.3 |

| This compound | -7.0 (estimated) | -2.5 (estimated) | 4.5 (estimated) |

Note: The data for 2-bromo-5-chlorothiophene is based on reported values for similar structures. The data for this compound is an estimation to illustrate the expected electronic effect of the carbaldehyde group. Precise values would necessitate a dedicated computational analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to identify the regions that are rich or poor in electrons. researchgate.net The MEP map is a color-coded diagram where different colors represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue represents regions of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow areas represent regions of neutral or intermediate potential.

For halogenated thiophenes, MEP maps reveal the electrophilic and nucleophilic sites, providing a visual guide to their reactivity. mdpi.comacs.org In the case of this compound, the oxygen atom of the carbaldehyde group would be expected to be a site of high negative potential (a red region), making it a likely site for interaction with electrophiles or for hydrogen bonding. The regions around the hydrogen atom of the aldehyde and the carbon atoms bonded to the halogens would likely exhibit a more positive potential (blue or green regions), indicating their susceptibility to nucleophilic attack. The MEP analysis is crucial for understanding intermolecular interactions and for predicting the orientation of the molecule when it approaches a reaction partner. researchgate.net

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Elucidation of Halogenation Pathways

The halogenation of thiophene and its derivatives is a fundamental reaction, and computational studies have been employed to understand its mechanism. These studies often focus on the electrophilic substitution pathway, which is common for aromatic systems. Computational investigations into the bromination of thiophenes with reagents like N-bromosuccinimide (NBS) have been performed using DFT. nih.gov

These studies typically model the potential energy surface of the reaction, identifying transition states and intermediates to determine the most favorable reaction pathway. For a molecule like this compound, further halogenation would be influenced by the directing effects of the existing substituents. The bromo, chloro, and carbaldehyde groups are all deactivating and meta-directing in classical electrophilic aromatic substitution on a benzene (B151609) ring. However, in a five-membered heterocycle like thiophene, the regioselectivity is more complex. Computational modeling can predict the most likely position for the introduction of an additional halogen by calculating the activation energies for the different possible pathways. Enzymatic halogenation has also been a subject of computational studies, revealing the diverse chemical mechanisms that nature employs. researchgate.net

Mechanistic Insights into Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. Computational studies have provided deep insights into the mechanisms of these reactions, particularly those involving halogenated thiophenes. mdpi.com

For a substrate like this compound, the differential reactivity of the C-Br and C-Cl bonds is a key aspect that can be explored computationally. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. DFT calculations can model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

A computational study on the selective Suzuki coupling of 2-bromo-5-chlorothiophene demonstrated that the reaction proceeds preferentially at the C-Br position. mdpi.comnih.gov The calculations can reveal the structures and energies of the transition states for the oxidative addition of the palladium catalyst to both the C-Br and C-Cl bonds. The lower activation energy for the C-Br bond cleavage explains the observed selectivity. Such mechanistic insights are crucial for optimizing reaction conditions and for designing selective synthetic strategies for polyhalogenated compounds.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for substituted thiophenes often involve multi-step processes that may lack atom economy and utilize hazardous reagents. acs.org Future research is increasingly directed towards greener and more efficient protocols for the synthesis of 5-Bromo-2-chlorothiophene-3-carbaldehyde and related structures.

A primary goal is the development of one-pot or tandem reactions that combine multiple synthetic steps into a single, streamlined operation. nih.gov Multicomponent reactions, which bring together three or more reactants in a single step to form a complex product, represent a highly attractive strategy for building substituted thiophenes. tandfonline.com Research into novel multicomponent reactions that could directly assemble the this compound scaffold from simpler, readily available starting materials would mark a significant advancement. tandfonline.comorganic-chemistry.org

Furthermore, the principles of green chemistry are expected to drive innovation. This includes the use of environmentally benign solvents, such as water or ionic liquids, and the exploration of alternative energy sources like microwave or ultrasonic irradiation to accelerate reaction times and improve yields. organic-chemistry.orgmdpi.com For instance, ultrasound-assisted organic synthesis has been shown to significantly shorten reaction times and improve yields for various heterocyclic compounds. mdpi.com The development of catalytic routes that minimize waste by avoiding stoichiometric reagents is also a key objective. acs.org For example, processes that reduce the mass loss associated with leaving groups, such as moving from dibromo- to chloro-substituted thiophene (B33073) precursors in polymerization reactions, highlight a trend toward greater atom efficiency. acs.org

Exploration of Novel Catalytic Systems for Functionalization

The presence of two distinct halogen atoms (Br and Cl) and two reactive C-H positions on the thiophene ring offers multiple handles for functionalization. Future research will heavily focus on novel catalytic systems that can selectively target these sites.

Palladium/norbornene (Pd/NBE) cooperative catalysis has emerged as a powerful tool for the direct vicinal difunctionalization of thiophenes, allowing for the installation of two different functional groups at adjacent positions. nih.govacs.org Applying this methodology to this compound could enable precise, late-stage modifications that are difficult to achieve through traditional means. nih.gov Similarly, nickel catalysts bearing N-heterocyclic carbene (NHC) ligands have shown high efficacy for the C–H functionalization and polymerization of chlorothiophenes. acs.orgacs.orgexlibrisgroup.comresearchgate.net Adapting these Ni-NHC systems could allow for direct arylation or alkylation at the C-4 position, bypassing the need for pre-functionalized starting materials.

Another exciting frontier is the catalytic asymmetric functionalization of the thiophene core. rsc.orgrsc.org While thiophenes are generally considered aromatic and planar, recent advances have demonstrated that they can be dearomatized or used to construct axially chiral structures with high enantioselectivity using chiral catalysts. rsc.orgrsc.org Exploring such transformations with this compound could lead to the synthesis of novel, stereochemically complex molecules with potential applications in chiral materials and asymmetric catalysis. rsc.org

| Catalytic System | Potential Application on this compound | Research Goal |

| Palladium/Norbornene (Pd/NBE) | Vicinal difunctionalization at C-4 and C-5 positions. nih.govacs.org | Rapid increase in molecular complexity. |

| Nickel/N-heterocyclic Carbene (Ni-NHC) | Selective C-H functionalization at the C-4 position. acs.orgacs.org | Direct introduction of aryl or alkyl groups. |

| Chiral Brønsted Base/Ru-NHC | Asymmetric transformation and dearomatization. rsc.orgrsc.org | Synthesis of novel chiral thiophene derivatives. |

Expanding the Scope of Derivatization for Advanced Applications

The three distinct functional groups of this compound provide a platform for extensive derivatization, leading to a wide array of advanced materials and biologically active compounds.

The aldehyde group is a versatile handle for synthesizing larger, functional molecules. acs.orgresearchgate.net It can readily undergo condensation reactions to form chalcones, imines, or oximes, which are precursors to various heterocyclic systems and compounds with interesting biological and optical properties. nih.govresearchgate.netgoogle.com Thiophene-based aldehydes have been used to create functionalizable and adhesive semiconducting polymers, a strategy that could be directly applied to derivatives of the title compound. acs.orgresearchgate.net

The bromo and chloro substituents are ideal sites for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of various aryl and heteroaryl groups, creating complex π-conjugated systems. Such derivatives are highly sought after for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org The differential reactivity of the C-Br versus the C-Cl bond can be exploited for sequential, site-selective couplings to build highly complex, non-symmetrical molecules.

Future work will likely focus on creating libraries of derivatives for high-throughput screening in drug discovery programs. Thiophene-containing molecules exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. researchgate.net By systematically modifying the three functional sites of this compound, researchers can explore a vast chemical space to identify new therapeutic leads.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing. researchgate.netthieme.de These technologies offer enhanced safety, precise reaction control, improved scalability, and the potential for high-throughput experimentation. researchgate.netnih.govsci-hub.se

The synthesis of this compound and its subsequent derivatization often involve reactions that are exothermic or use hazardous reagents. Flow chemistry allows such processes to be conducted more safely by using small reactor volumes, which minimizes the risks associated with thermal runaways or the accumulation of hazardous intermediates. sci-hub.se The precise control over parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities compared to batch processes. researchgate.net

Automated synthesis platforms, often integrated with flow reactors, can accelerate the discovery of new derivatives and the optimization of reaction conditions. researchgate.netresearchgate.net By programming a synthesis robot, researchers can rapidly generate a library of compounds from this compound by varying coupling partners or reaction conditions. researchgate.net This automated approach, combined with machine learning algorithms, can systematically explore the reaction landscape to identify optimal synthetic protocols and discover novel structures with desired properties, significantly shortening development timelines in both materials science and pharmaceutical research. researchgate.net

Q & A

Q. Basic

- ¹H NMR: The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Adjacent substituents (Br, Cl) split aromatic protons into distinct patterns (e.g., doublets or double doublets).

- ¹³C NMR: Carbonyl carbon (C=O) resonates at ~190 ppm; halogenated carbons (C-Br, C-Cl) show deshielding (e.g., C-Br at ~110–120 ppm).

- Mass Spectrometry: Molecular ion peaks at m/z 234 (for C₅H₃BrClOS) with characteristic isotopic clusters for Br and Cl.

Advanced Validation:

- X-ray Crystallography: As demonstrated in for a bromo-chloro-indole derivative, crystallography confirms regiochemistry and bond angles .

How do bromo and chloro substituents influence the thiophene ring’s reactivity in cross-coupling reactions?

Q. Advanced

- Electronic Effects: The electron-withdrawing Br (5-position) and Cl (2-position) deactivate the ring, directing electrophilic substitutions to the 4-position.

- Steric Effects: Chlorine’s smaller size allows easier access for catalysts in Suzuki-Miyaura couplings compared to bulkier substituents.

- Case Study: describes 5-Bromo-2-fluoropyridine-3-boronic acid, where halogen positioning impacts boronic acid reactivity—a model for designing coupling partners .

How should researchers resolve discrepancies in reported melting points or purity data?

Q. Advanced

- Purity Analysis: Use HPLC (as in , which specifies ≥95% purity for indole derivatives) to quantify impurities .

- Recrystallization: Optimize solvents (e.g., ethanol/water mixtures) to improve crystallinity.

- Comparative Studies: Cross-reference with databases like PubChem (avoiding non-compliant sources) and replicate conditions from high-purity suppliers (e.g., reports >97% purity for bromo-chloro compounds) .

What are the applications of this compound in medicinal chemistry?

Q. Basic

- Pharmaceutical Intermediates: The aldehyde group enables condensation reactions to synthesize Schiff bases or heterocycles.

- Case Study: notes that bromothiophene carboxamides are precursors for bioactive molecules, suggesting analogous utility for the carbaldehyde derivative .

What strategies prevent decomposition during long-term storage?

Q. Advanced

- Storage Conditions: Store under inert gas (N₂/Ar) at –20°C, as recommended for air-sensitive thiophenol derivatives in .

- Stabilizers: Add radical inhibitors (e.g., BHT) to mitigate light-induced degradation.

- Monitoring: Use periodic NMR or TLC to assess stability, referencing shelf-life data from suppliers (e.g., ’s COA guidelines) .

How does the compound behave under acidic or basic conditions?

Q. Advanced

- Acid Sensitivity: The aldehyde group may undergo hydration or form acetals.

- Base-Mediated Reactions: Dehydrohalogenation is possible if β-hydrogens are present.

- Experimental Design: Conduct pH-dependent stability studies (e.g., 1H NMR in D₂O at varying pH), similar to protocols in for hydroxybenzaldehyde derivatives .

What computational methods predict the compound’s reactivity?

Q. Advanced

- DFT Calculations: Model electrophilic aromatic substitution (EAS) sites using Gaussian or ORCA software.

- SAR Studies: Compare with halogenated pyridines () to infer electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.